molecular formula C20H24N2OS B10902728 2-(4-tert-butylphenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]cyclopropanecarbohydrazide

2-(4-tert-butylphenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]cyclopropanecarbohydrazide

Cat. No.: B10902728
M. Wt: 340.5 g/mol
InChI Key: JPXAHBGZGILTNF-CIAFOILYSA-N
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Description

2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a phenyl ring, a thienyl moiety, and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the hydrazide: This involves the reaction of a cyclopropanecarboxylic acid derivative with hydrazine hydrate under reflux conditions.

    Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone (in this case, 1-(3-methyl-2-thienyl)methanal) to form the corresponding hydrazone.

    Substitution reaction: The hydrazone undergoes a substitution reaction with 4-(tert-butyl)phenyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The thienyl moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the hydrazone linkage and the thienyl moiety can facilitate interactions with biological macromolecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(tert-Butyl)phenyl]-N’~1~-[(E)-1-(2-thienyl)methylidene]-1-cyclopropanecarbohydrazide
  • 2-[4-(tert-Butyl)phenyl]-N’~1~-[(E)-1-(3-thienyl)methylidene]-1-cyclopropanecarbohydrazide

Uniqueness

The uniqueness of 2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the tert-butyl group and the methyl-substituted thienyl ring can provide steric and electronic effects that differentiate it from similar compounds.

Properties

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]cyclopropane-1-carboxamide

InChI

InChI=1S/C20H24N2OS/c1-13-9-10-24-18(13)12-21-22-19(23)17-11-16(17)14-5-7-15(8-6-14)20(2,3)4/h5-10,12,16-17H,11H2,1-4H3,(H,22,23)/b21-12+

InChI Key

JPXAHBGZGILTNF-CIAFOILYSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C2CC2C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C2CC2C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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